molecular formula C24H27BiO3 B122222 Tris(4-ethoxyphenyl)bismuth CAS No. 90591-48-3

Tris(4-ethoxyphenyl)bismuth

Cat. No.: B122222
CAS No.: 90591-48-3
M. Wt: 572.4 g/mol
InChI Key: PBBDAZHUSYNCOV-UHFFFAOYSA-N
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Description

Tris(4-ethoxyphenyl)bismuth is an organometallic compound with the molecular formula C24H27BiO3. It is characterized by the presence of three 4-ethoxyphenyl groups attached to a central bismuth atom. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-ethoxyphenyl)bismuth can be synthesized through the reaction of bismuth trichloride with 4-ethoxyphenylmagnesium bromide in a suitable solvent such as tetrahydrofuran. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

BiCl3+3C8H9MgBrBi(C8H9O)3+3MgBrCl\text{BiCl}_3 + 3 \text{C}_8\text{H}_9\text{MgBr} \rightarrow \text{Bi(C}_8\text{H}_9\text{O)}_3 + 3 \text{MgBrCl} BiCl3​+3C8​H9​MgBr→Bi(C8​H9​O)3​+3MgBrCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of bismuth(V) compounds.

    Reduction: It can be reduced to lower oxidation states of bismuth, although such reactions are less common.

    Substitution: The compound can participate in substitution reactions where the 4-ethoxyphenyl groups are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as halogens or organolithium compounds are used for substitution reactions.

Major Products:

Scientific Research Applications

Tris(4-ethoxyphenyl)bismuth has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris(4-ethoxyphenyl)bismuth involves its interaction with various molecular targets. In biological systems, it can inhibit enzyme activity, disrupt cellular processes, and interfere with metal ion homeostasis. The compound’s effects are mediated through its ability to form stable complexes with biomolecules, leading to altered cellular functions .

Comparison with Similar Compounds

    Triphenylbismuth: Similar structure but lacks the ethoxy groups.

    Tris(4-methoxyphenyl)bismuth: Similar structure with methoxy groups instead of ethoxy.

    Tris(4-fluorophenyl)bismuth: Contains fluorine atoms instead of ethoxy groups.

Uniqueness: Tris(4-ethoxyphenyl)bismuth is unique due to the presence of ethoxy groups, which influence its solubility, reactivity, and overall chemical behavior. This makes it particularly useful in specific catalytic and synthetic applications where other similar compounds may not perform as effectively .

Properties

IUPAC Name

tris(4-ethoxyphenyl)bismuthane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H9O.Bi/c3*1-2-9-8-6-4-3-5-7-8;/h3*4-7H,2H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBDAZHUSYNCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)[Bi](C2=CC=C(C=C2)OCC)C3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00533222
Record name Tris(4-ethoxyphenyl)bismuthane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90591-48-3
Record name Tris(4-ethoxyphenyl)bismuthane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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